![molecular formula C15H20N2O B2402035 Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide CAS No. 2124623-65-8](/img/structure/B2402035.png)
Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their distinct physicochemical properties, which include enhanced lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the acid-promoted annulation reaction, which utilizes strong acids like hydrochloric acid or polyphosphoric acid to facilitate the cyclization process . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that employs organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of spirocyclic compounds often leverages scalable synthetic routes that ensure high yield and purity. The use of automated flow reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, the selection of environmentally benign reagents and catalysts is crucial for sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the spirocyclic core, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Industry: In the industrial sector, spirocyclic compounds are used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: Known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Spiro[indeno[1,2-a]fluorene-7,12-diones]: Utilized in the synthesis of complex heterocycles and advanced materials.
Uniqueness
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties and potential applications. Its ability to undergo various chemical reactions and serve as a versatile intermediate in synthetic chemistry further highlights its significance.
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-14(18)17-10-4-9-15(11-17)8-3-6-12-5-1-2-7-13(12)15/h1-2,5,7H,3-4,6,8-11H2,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAHJYJXSNBMHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCN(C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.